molecular formula C10H13NO4S B1458573 4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid CAS No. 1858250-01-7

4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid

Cat. No.: B1458573
CAS No.: 1858250-01-7
M. Wt: 243.28 g/mol
InChI Key: ALNWGEXSRHSNJJ-UHFFFAOYSA-N
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Description

4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid is a high-purity organic compound supplied for advanced chemical and pharmaceutical research. This small molecule, with the CAS registry number 1858250-01-7 , has a molecular formula of C 10 H 13 NO 4 S and a molecular weight of 243.28 g/mol . Its structure features a benzoic acid group and a unique N-methylmethanesulfonamide substituent, making it a valuable chemical entity for probing structure-activity relationships and developing novel synthetic methodologies. The primary research applications and mechanism of action for this specific compound are an area of active scientific exploration. Compounds with similar sulfonamide functionalities are known to be of significant interest in medicinal chemistry and chemical biology . Researchers are investigating its potential as a key intermediate or building block in the synthesis of more complex molecules, such as potential enzyme inhibitors or functional materials. Its exact biological activity and molecular targets are for the researcher to define, and its utility spans from drug discovery programs to materials science. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption.

Properties

IUPAC Name

4-methyl-3-[methyl(methylsulfonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-7-4-5-8(10(12)13)6-9(7)11(2)16(3,14)15/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNWGEXSRHSNJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Aromatic Amines

One key step involves reacting an aromatic amine precursor with methanesulfonyl chloride to introduce the methylsulfonyl group onto the amino nitrogen.

  • Reaction conditions: Methanesulfonyl chloride (e.g., 111 g) is added to a mixture of the aromatic amine compound in a solvent such as acetone, with a base like triethylamine to neutralize HCl byproduct.
  • Temperature: The reaction is typically conducted at 25–30°C initially, then heated to about 45°C for several hours (e.g., 7.5 hours) to ensure completion.
  • Workup: After reaction, the solvent is distilled off, and the mixture is partitioned between water and dichloromethane for extraction and purification.

Amination and Subsequent Functionalization

  • The sulfonylated intermediate is reacted with methylated piperidine derivatives or other amine-containing compounds under basic conditions to install the methyl(methylsulfonyl)amino group.
  • For example, amine compounds are added to aqueous sodium hydroxide solutions and heated to 98–100°C for several hours (e.g., 6 hours) to promote substitution and ring closure if applicable.
  • After reaction, the mixture is cooled, extracted with organic solvents, and solvents are removed to isolate the desired product.

Use of Protecting Groups

  • Protecting groups such as acetyl, trifluoroacetyl, methanesulfonyl, and various silyl or benzyl groups are employed to mask reactive sites during intermediate steps.
  • These groups are introduced and later removed (deprotected) to allow selective reactions at specific sites on the molecule.
  • Example: Benzyl protection of amines followed by debenzylation to yield free amine intermediates.

Example Synthetic Route Summary

Step Reactants & Reagents Conditions Outcome
1 Aromatic amine + Methanesulfonyl chloride + Triethylamine 25–30°C initial, then 45°C for 7.5 h Methylsulfonylated amine intermediate
2 Sulfonylated intermediate + amine compound + NaOH solution 98–100°C for 6 h Amino-substituted intermediate
3 Protecting group introduction (e.g., benzylation) Suitable solvent, ambient temp Protected amine intermediate
4 Debenzylation or deprotection Suitable solvent, mild heating Free amine for further functionalization
5 Final functional group transformations (e.g., carboxylation) Varies Target benzoic acid derivative

Research Findings and Analytical Data

  • The sulfonylation reaction proceeds efficiently under mild heating with high selectivity for the amino nitrogen.
  • Use of triethylamine as a base facilitates neutralization and improves yield.
  • Extraction with dichloromethane and aqueous workup ensures removal of inorganic byproducts.
  • Protecting group strategies are critical for multi-step synthesis to avoid side reactions.
  • The final product purity is confirmed by standard analytical methods such as NMR, HPLC, and mass spectrometry (details are typically included in patent experimental sections).

Summary Table of Key Reaction Parameters

Parameter Typical Value/Range Notes
Solvent Acetone, n-butanol, dichloromethane Choice depends on reaction step
Base Triethylamine, NaOH Neutralizes acid byproducts
Temperature 25–30°C (initial), up to 100°C Controlled heating for reaction rates
Reaction Time 6–24 hours Depends on step and reagents
Protecting Groups Benzyl, acetyl, methanesulfonyl Used for selective functionalization
Extraction Solvent Dichloromethane For organic-aqueous phase separation

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.

Scientific Research Applications

The compound exhibits significant anti-inflammatory properties , making it a candidate for the development of new therapeutic agents. Studies suggest that it may modulate inflammatory pathways and influence the synthesis of inflammatory mediators, which could be beneficial in treating conditions characterized by excessive inflammation.

Pharmaceutical Applications

The compound is being investigated for its potential use in developing cardiotonic drugs and other therapeutic agents. Its ability to enhance biological activity and solubility due to the methylsulfonyl group is particularly noteworthy.

Therapeutic Uses

  • Anti-inflammatory Drugs : As an anti-inflammatory agent, it may be useful in treating diseases such as arthritis or other chronic inflammatory conditions.
  • Cardiotonic Agents : Its potential application in cardiotonic drug development could provide new treatments for heart-related conditions.

Case Studies and Research Findings

Research on this compound has shown promising results in various studies:

  • A study highlighted its effectiveness in reducing inflammation markers in vitro, suggesting a strong potential for clinical applications in inflammatory diseases.
  • Another investigation focused on its binding affinity with specific receptors related to pain management, indicating its dual role as both an anti-inflammatory and analgesic agent.

Mechanism of Action

The mechanism of action of 4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Activity Comparison :

  • Nilotinib intermediates (e.g., ST-7277) prioritize sulfonamide-carboxylic acid synergy for target binding .
  • Antimicrobial benzoic acid derivatives (e.g., thienyl-substituted analogs) rely on heterocyclic moieties for membrane penetration .

Biological Activity

4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid is an organic compound with the molecular formula C10H13NO4S. This compound is a derivative of benzoic acid and has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H13NO4S
  • Molecular Weight : 243.28 g/mol
  • Density : 1.37 g/cm³

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Hydrogen Bonding : The sulfonyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function.
  • Enzyme Interaction : It may interact with specific enzymes and receptors, modulating their activity. This modulation can lead to a variety of biological effects, including anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. Its structure allows it to effectively interact with biological targets involved in inflammation pathways, potentially influencing the synthesis of inflammatory mediators. This makes it a candidate for further pharmacological studies focused on inflammation-related conditions.

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : For certain bacterial strains, MIC values suggest effective inhibition at low concentrations. For example, derivatives exhibit MIC values as low as 15.62 µM against Staphylococcus aureus and moderate activity against mycobacteria .
  • Cytotoxicity : Some derivatives have shown cytotoxic effects on cancer cell lines, indicating potential applications in oncology .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study assessed the antimicrobial properties of various derivatives of this compound, revealing significant activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the compound's structure could enhance its efficacy against specific pathogens .
  • Inflammation Pathway Modulation :
    • Another research effort focused on the compound's ability to modulate inflammatory pathways. Results suggested that it could inhibit key enzymes involved in inflammation, leading to reduced production of pro-inflammatory cytokines.

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
Anti-inflammatorySignificant reduction in inflammatory markers
AntimicrobialMIC values ranging from 15.62 µM to >62.5 µM
CytotoxicIC50 ≥ 15.0 µM against HepG2 cells

Q & A

Q. What are the established synthetic routes for 4-methyl-3-[methyl(methylsulfonyl)amino]benzoic acid, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via sulfonylation of 3-amino-4-methylbenzoic acid derivatives. A robust method involves reacting p-aminobenzoic acid with tosyl chloride under controlled pH (8–9) in aqueous sodium carbonate, followed by acidification to precipitate the product . Key parameters include:

  • Temperature : Room temperature (20–25°C) minimizes side reactions.
  • pH control : Alkaline conditions stabilize intermediates; acidic conditions precipitate the final product.
  • Purification : Recrystallization from methanol yields colorless needles (purity >95%).
Reagent Molar Ratio Conditions Yield
p-Aminobenzoic acid1.0 equivpH 8–9, H₂O, RT~75%
Tosyl chloride1.2 equiv1 M Na₂CO₃, 3 h

Q. What analytical techniques are critical for structural characterization of this compound?

  • ¹H/¹³C NMR : Assignments focus on the methylsulfonyl (-SO₂CH₃) and benzoic acid (-COOH) groups. For example, the methylsulfonyl proton appears as a singlet near δ 3.3 ppm, while aromatic protons resonate between δ 7.2–8.1 ppm .
  • X-ray crystallography : Reveals intermolecular interactions (e.g., O–H···O dimers and C–H···O/N–H···O networks) that stabilize the crystal lattice .
  • FTIR : Strong absorptions at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1700 cm⁻¹ (C=O stretch) confirm functional groups .

Q. How do physicochemical properties (e.g., solubility, melting point) impact experimental design?

  • Solubility : Limited in water (<0.1 mg/mL at 25°C) but soluble in polar aprotic solvents (DMSO, DMF), necessitating solvent optimization for biological assays .
  • Melting point : High thermal stability (m.p. ~217–220°C) allows reactions under reflux conditions without decomposition .

Advanced Research Questions

Q. How does the methylsulfonylamino group influence biological activity, and what metabolic pathways are involved?

The methylsulfonylamino moiety enhances β₃-adrenoceptor affinity (Ki <10 nM) by mimicking endogenous ligands. Metabolism studies reveal hepatic oxidation of the methyl group to a carboxylic acid derivative (SSR500400), which retains bioactivity . Key considerations:

  • Enzyme specificity : Cytochrome P450 3A4 (CYP3A4) mediates oxidation.
  • Metabolite characterization : Use LC-MS/MS to track fragmentation patterns (e.g., m/z 306 → 288 for parent → metabolite) .

Q. What strategies resolve contradictions in reported synthetic yields or crystallographic data?

Discrepancies in yields (e.g., 75% vs. 90%) arise from:

  • Reagent quality : Impure tosyl chloride reduces efficiency.
  • Crystallization conditions : Slow cooling vs. rapid precipitation alters crystal size/purity.
    To validate crystallographic data, compare hydrogen-bonding motifs (e.g., dimeric O–H···O interactions) with related sulfonamides .

Q. How can computational modeling predict reactivity or supramolecular assembly?

  • DFT calculations : Optimize geometry using B3LYP/6-311+G(d,p) to assess electrostatic potential at the sulfonamide nitrogen (reactive site for electrophilic substitutions) .
  • Molecular docking : Simulate binding to β₃-adrenoceptors using AutoDock Vina; prioritize poses with hydrogen bonds to Ser144 and Tyr308 .

Q. What safety protocols are essential for handling this compound?

  • Toxicity : Limited acute toxicity (LD₅₀ >2000 mg/kg in rodents), but chronic exposure risks require PPE (gloves, goggles) .
  • Storage : Stable at –20°C under argon; avoid prolonged light exposure to prevent sulfonamide degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid
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4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid

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